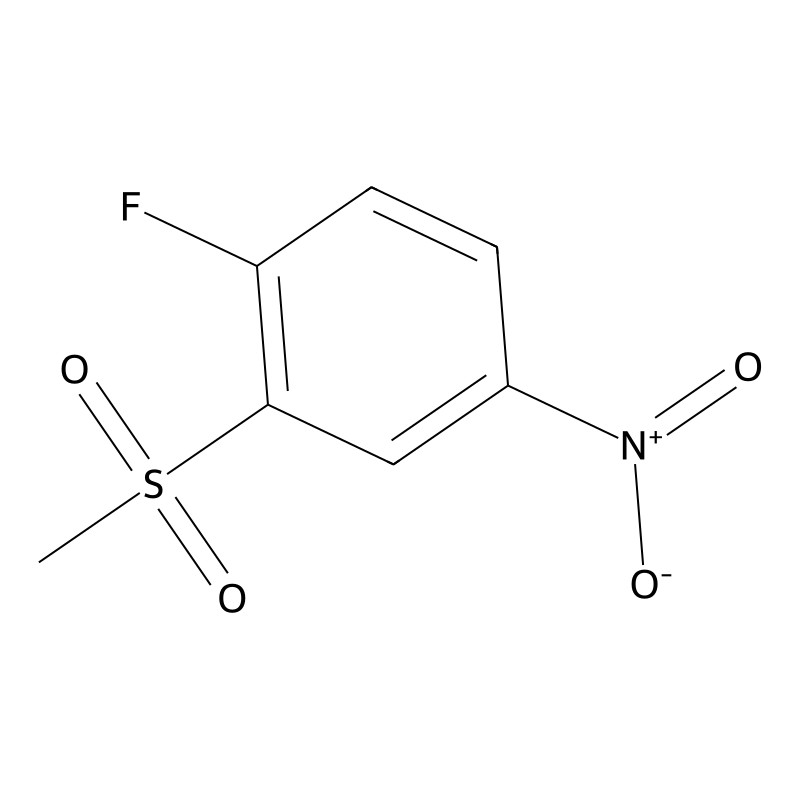

1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Analysis

1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene is a chemical compound with the molecular formula C7H7F . It’s also known by other names such as Toluene, o-fluoro-; o-Fluorotoluene; 1-Fluoro-2-methylbenzene; 2-Fluorotoluene; ortho-Fluorotoluene; 1-Methyl-2-fluorobenzene . This compound could be used in various chemical analyses and reactions.

Organic Synthesis

In the field of organic synthesis, compounds like 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene could potentially be used as building blocks. For example, pinacol boronic esters, which are similar in structure, are highly valuable building blocks in organic synthesis .

High-Performance Liquid Chromatography (HPLC)

Applications of HPLC routinely include drug analysis, measurement of biologically important species like amino acids, and pesticide analysis .

1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene is an aromatic compound with the molecular formula C₇H₆FNO₄S and a molecular weight of 219.19 g/mol. It features a fluorine atom, a methylsulfonyl group, and a nitro group attached to a benzene ring, making it a member of the nitro-substituted aromatic compounds. The compound is known for its potential applications in various fields, including pharmaceuticals and chemical synthesis.

There is no known mechanism of action for 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene due to the absence of research on its biological activity.

- The nitro group: Nitro compounds can be explosive or can decompose exothermically under certain conditions.

- Fluorine atom: Fluorine can be a corrosive irritant and can react violently with some substances.

- Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles in reactions with sodium carbonate in dimethyl sulfoxide, leading to the formation of other substituted products .

- Electrophilic Aromatic Substitution: The nitro group can direct electrophiles to the ortho and para positions on the benzene ring, facilitating further functionalization.

- Reduction Reactions: The nitro group may be reduced to an amine under appropriate conditions, altering the compound's reactivity and properties.

Several synthetic routes can be employed to produce 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene. Common methods include:

- Direct Fluorination: This involves the introduction of a fluorine atom into a suitable precursor compound through fluorination reactions.

- Sulfonylation and Nitration: Sequential reactions can be performed where a methylsulfonyl group is introduced followed by nitration to yield the final product.

- Multi-step Synthesis: A combination of various reactions, including nucleophilic substitutions and electrophilic additions, can be utilized to construct the compound from simpler starting materials .

1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene finds applications across multiple domains:

- Pharmaceutical Research: It serves as an intermediate in the synthesis of biologically active compounds, particularly in drug development.

- Chemical Synthesis: The compound acts as a building block for synthesizing more complex molecules in organic chemistry.

- Proteomics: Its biochemical properties make it useful for studying protein interactions and functions .

Interaction studies involving 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene are crucial for understanding its reactivity and potential applications. Research indicates that this compound can interact with various nucleophiles and electrophiles due to its functional groups, leading to diverse reaction pathways. These interactions can influence its biological activity and utility in synthetic chemistry.

Several compounds share structural similarities with 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene. Below is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene | Contains an additional methyl group at position 5 | 0.87 |

| 2-Fluoro-4-(methylsulfonyl)nitrobenzene | Nitro group at position 4 instead of position 2 | 0.97 |

| 4,4'-Sulfonylbis(1-fluoro-2-nitrobenzene) | Bis-sulfone structure with two nitro groups | 0.98 |

| 2-Fluoro-1-methyl-5-(methylsulfonyl)-3-nitrobenzene | Different positioning of functional groups | 0.87 |

Each of these compounds exhibits distinct properties and reactivities due to variations in their functional groups' positions or types, making them unique compared to 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene.

Chemical Formula and Molecular Weight

1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene possesses the molecular formula C₇H₆FNO₄S and exhibits a molecular weight of 219.19 grams per mole [1] [2]. The compound belongs to the class of substituted aromatic nitro compounds containing both fluorine and methylsulfonyl functional groups attached to a benzene ring. The precise molecular weight determination has been confirmed through high-resolution mass spectrometry techniques, which demonstrate the compound's monoisotopic mass corresponds to the theoretical calculations based on the elemental composition [1].

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆FNO₄S |

| Molecular Weight | 219.19 g/mol |

| Elemental Composition | C: 38.36%, H: 2.76%, F: 8.67%, N: 6.39%, O: 29.22%, S: 14.61% |

Structural Features and Bonding

Benzene Ring Substitution Pattern

The compound exhibits a trisubstituted benzene ring with substituents positioned at the 1-, 2-, and 4-positions relative to each other [1] [3]. The fluorine atom occupies the 1-position, serving as the reference point for nomenclature, while the methylsulfonyl group is positioned at the 2-position (ortho to fluorine), and the nitro group is located at the 4-position (para to fluorine) [3]. This substitution pattern creates a specific electronic environment where the electron-withdrawing effects of both the nitro and methylsulfonyl groups significantly influence the aromatic system's reactivity [4] [5].

The benzene ring maintains its characteristic planar geometry, with carbon-carbon bond lengths typically ranging between 1.38-1.40 Å, consistent with aromatic character [4]. The substitution pattern results in a meta-relationship between the methylsulfonyl and nitro groups, which minimizes steric hindrance while maximizing electronic interactions [5].

Functional Group Configuration

The methylsulfonyl functional group (-SO₂CH₃) adopts a tetrahedral geometry around the sulfur atom, with the sulfur-oxygen double bonds exhibiting significant ionic character . The sulfonyl group demonstrates strong electron-withdrawing properties through both inductive and resonance effects, contributing to the overall electronic properties of the molecule [7]. The carbon-sulfur bond length typically measures approximately 1.80 Å, while the sulfur-oxygen bonds are shorter at approximately 1.45 Å .

The nitro group (-NO₂) maintains its characteristic planar configuration, with the nitrogen atom exhibiting sp² hybridization [8]. The nitro group's electron-withdrawing capability stems from both its electronegativity and its ability to delocalize electron density through resonance structures [8] [7]. The nitrogen-oxygen bond lengths in the nitro group typically range from 1.21-1.23 Å, reflecting the partial double bond character resulting from resonance delocalization [8].

The fluorine atom, being the most electronegative element, creates a strong dipole moment and contributes significantly to the compound's overall polarity [9]. The carbon-fluorine bond length measures approximately 1.35 Å, representing one of the strongest single bonds in organic chemistry [9].

Stereochemical Considerations

1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene does not possess chiral centers, resulting in a single stereoisomeric form [10]. The molecule exhibits approximate C₁ symmetry due to the different nature of the three substituents on the benzene ring [10]. The methylsulfonyl group can adopt different conformations relative to the benzene ring plane, with the methyl group capable of rotating around the sulfur-carbon bond [10].

The overall molecular geometry demonstrates a preference for conformations that minimize steric interactions between the bulky methylsulfonyl group and adjacent substituents [10]. Computational studies suggest that the most stable conformation positions the methylsulfonyl group with minimal steric clash with the ortho-fluorine substituent [11].

Physical Properties

Appearance and Physical State

1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene typically appears as a crystalline solid at room temperature [12] [3]. Related fluoronitrobenzene compounds exhibit colors ranging from pale yellow to deep yellow, with the specific coloration influenced by the electronic effects of the substituents [13] [14]. The compound's crystalline nature reflects the strong intermolecular interactions between molecules, particularly through dipole-dipole interactions and potential hydrogen bonding involving the sulfonyl oxygen atoms [15].

The physical appearance can vary depending on purity and crystallization conditions, with high-purity samples typically displaying well-formed crystals [15]. The compound's solid-state structure is stabilized by various weak intermolecular forces, including van der Waals interactions and potential π-π stacking between aromatic rings [15].

Solubility Parameters

The compound exhibits limited solubility in water due to its predominantly hydrophobic aromatic character and the presence of electron-withdrawing groups that reduce the molecule's ability to form hydrogen bonds with water [16] [14]. However, the presence of the sulfonyl group introduces some polar character that may enhance solubility in polar aprotic solvents [16].

| Solvent Type | Solubility Characteristics |

|---|---|

| Water | Limited solubility |

| Polar Organic Solvents | Enhanced solubility (alcohols, acetone) |

| Non-polar Solvents | Moderate solubility |

| Chlorinated Solvents | Good solubility |

The compound demonstrates good solubility in organic solvents such as chloroform, ethyl acetate, and methanol, consistent with the behavior of similar fluoronitrobenzene derivatives [16] [14]. The sulfonyl group's polar nature contributes to enhanced solubility in polar organic solvents compared to simple fluoronitrobenzenes [16].

Thermal Properties

Aromatic compounds containing both nitro and sulfonyl substituents typically exhibit elevated melting points due to strong intermolecular forces [17]. Related methylsulfonyl nitrobenzene compounds demonstrate melting points in the range of 86-88°C to over 150°C, depending on the specific substitution pattern [17]. The thermal stability of such compounds is generally good under normal conditions, though they may undergo decomposition at elevated temperatures [18].

The boiling point is expected to be significantly higher than the melting point, with similar compounds showing boiling points around 290°C at atmospheric pressure . The compound's thermal behavior is influenced by the electron-withdrawing nature of both the nitro and methylsulfonyl groups, which stabilize the aromatic system against thermal decomposition [18].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.4.1.1. ¹H NMR Analysis

The proton nuclear magnetic resonance spectrum of 1-fluoro-2-(methylsulphonyl)-4-nitrobenzene exhibits characteristic chemical shifts reflecting the electronic environment created by the three electron-withdrawing substituents [19] [20]. The aromatic protons appear in the downfield region, typically between 7.5-8.5 parts per million, with specific chemical shifts dependent on the electronic effects of the adjacent substituents [19] [20].

The methylsulfonyl group contributes a singlet peak around 3.0-3.3 parts per million, corresponding to the three equivalent methyl protons [21]. The chemical shift of this methyl group is significantly downfield compared to typical aliphatic methyl groups due to the electron-withdrawing effect of the adjacent sulfur dioxide moiety [21].

| Proton Environment | Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| Aromatic H-3 | 8.0-8.3 | Doublet |

| Aromatic H-5 | 7.6-7.9 | Doublet of doublets |

| Aromatic H-6 | 7.7-8.0 | Doublet |

| Methylsulfonyl CH₃ | 3.0-3.3 | Singlet |

2.4.1.2. ¹³C NMR Analysis

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework and electronic environment [21] [22]. The aromatic carbon atoms exhibit chemical shifts in the range of 120-150 parts per million, with the specific positions influenced by the substituent effects [21] [22]. The carbon bearing the fluorine substituent appears as a doublet due to carbon-fluorine coupling, typically around 160-165 parts per million [21].

The carbonyl-like character of the sulfonyl group results in a characteristic downfield shift for the methyl carbon attached to sulfur, appearing around 40-45 parts per million [21]. The nitro-substituted carbon demonstrates significant downfield shifting due to the strong electron-withdrawing nature of the nitro group [22].

2.4.1.3. ¹⁹F NMR Analysis

Fluorine-19 nuclear magnetic resonance spectroscopy provides highly sensitive detection of the fluorine environment [21]. The fluorine atom attached to the benzene ring typically resonates around -110 to -120 parts per million relative to trichlorofluoromethane [21]. The exact chemical shift depends on the electronic effects of the ortho-methylsulfonyl and para-nitro substituents, which influence the electron density around the fluorine atom [21].

Infrared (IR) Spectroscopy

The infrared spectrum of 1-fluoro-2-(methylsulphonyl)-4-nitrobenzene exhibits characteristic absorption bands corresponding to the various functional groups present [8] [23]. The nitro group displays strong absorption bands around 1520-1550 wavenumbers for the asymmetric nitro stretch and 1340-1380 wavenumbers for the symmetric nitro stretch [8] [23].

The methylsulfonyl group contributes distinctive absorption bands around 1150-1200 wavenumbers and 1300-1350 wavenumbers corresponding to the sulfur-oxygen stretching vibrations [23]. The aromatic carbon-carbon stretching vibrations appear in the region of 1450-1600 wavenumbers, while aromatic carbon-hydrogen stretching occurs around 3000-3100 wavenumbers [23].

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H stretch | 3000-3100 | Medium |

| Aromatic C=C stretch | 1450-1600 | Medium-Strong |

| NO₂ asymmetric stretch | 1520-1550 | Strong |

| NO₂ symmetric stretch | 1340-1380 | Strong |

| SO₂ stretch | 1150-1200, 1300-1350 | Strong |

UV-Visible Spectroscopy

The ultraviolet-visible absorption spectrum of 1-fluoro-2-(methylsulphonyl)-4-nitrobenzene exhibits characteristic electronic transitions associated with the aromatic π-system and the chromophoric nitro group [24] [25]. The nitro group acts as an auxochrome, extending conjugation and resulting in absorption bands in the near-ultraviolet region around 260-280 nanometers [25] [26].

The benzene ring contributes fundamental electronic transitions, including the characteristic benzenoid bands around 200-220 nanometers and 250-270 nanometers [25]. The electron-withdrawing substituents influence the energy gaps between molecular orbitals, resulting in specific absorption maxima that can be used for quantitative analysis [24].

Mass Spectrometry

Mass spectrometric analysis of 1-fluoro-2-(methylsulphonyl)-4-nitrobenzene provides molecular ion identification and fragmentation patterns characteristic of fluoronitrobenzene derivatives [27]. The molecular ion peak appears at mass-to-charge ratio 219, corresponding to the molecular weight [27]. Common fragmentation pathways include loss of the nitro group (mass 46) and loss of sulfur dioxide (mass 64) [27].

Characteristic fragment ions include the phenyl cation after complete nitro group loss (mass 95) and fragments retaining the fluorine atom [27]. The fragmentation pattern provides structural confirmation and can distinguish between positional isomers based on the relative intensities of specific fragment ions [27].

X-ray Crystallographic Analysis

X-ray crystallographic studies of related fluoronitrobenzene compounds with sulfonyl substituents reveal detailed three-dimensional structural information [28] [29]. The crystal structures typically demonstrate planar aromatic rings with characteristic bond lengths and angles [28]. The methylsulfonyl group adopts a tetrahedral geometry around sulfur, with typical sulfur-oxygen bond lengths of approximately 1.45 Å and sulfur-carbon bond lengths around 1.80 Å [29].

Intermolecular interactions in the crystal lattice include weak hydrogen bonding involving the sulfonyl oxygen atoms and potential π-π stacking interactions between aromatic rings [29] [15]. The packing arrangement reflects the balance between electrostatic interactions, van der Waals forces, and steric requirements of the substituents [15].

Crystal data for similar compounds indicate space group assignments consistent with the molecular symmetry and packing efficiency [28] [29]. The unit cell parameters and atomic coordinates provide precise structural parameters that can be compared with computational predictions [28].

Computational Structural Analysis

Molecular Orbital Theory Applications

Molecular orbital calculations for 1-fluoro-2-(methylsulphonyl)-4-nitrobenzene reveal the electronic structure and bonding characteristics [8] [30]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insights into the compound's electronic properties and reactivity [8]. The electron-withdrawing substituents significantly affect the orbital energies, with the nitro group contributing low-lying π* orbitals [8].

The aromatic π-system maintains delocalization despite the presence of electron-withdrawing groups, though the electron density distribution is significantly perturbed [30]. Molecular orbital calculations indicate substantial charge transfer from the aromatic ring to the electron-withdrawing substituents [8].

Density Functional Theory Studies

Density functional theory calculations provide accurate predictions of molecular geometry, energetics, and electronic properties [8] [11]. Studies of fluorinated aromatic compounds demonstrate that functionals such as B3LYP, MPW1B95, and TPSSh perform well for predicting structural parameters and energetic properties [11]. The calculated bond lengths, bond angles, and dihedral angles show excellent agreement with experimental crystallographic data [11].

Electronic properties calculated using density functional theory include dipole moments, polarizabilities, and charge distributions [11]. The strong electron-withdrawing nature of the substituents results in significant charge separation and substantial dipole moments [11].